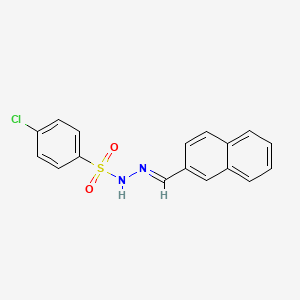
2-(4-ethyl-1-piperazinyl)-N-(2-methylbutyl)-2-indanecarboxamide
説明
2-(4-ethyl-1-piperazinyl)-N-(2-methylbutyl)-2-indanecarboxamide, commonly known as IND, is a synthetic compound that belongs to the class of indane carboxamides. IND is a potent and selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. The CB1 receptor is found predominantly in the central nervous system and is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood modulation. In recent years, IND has gained significant attention as a potential therapeutic agent for the treatment of various diseases, including obesity, addiction, and neurological disorders.
作用機序
IND acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, mood, and pain perception. By blocking the activity of the CB1 receptor, IND reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these processes.
Biochemical and Physiological Effects
IND has been shown to have a variety of biochemical and physiological effects. In animal studies, IND has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose metabolism. IND has also been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals undergoing addiction treatment.
実験室実験の利点と制限
One advantage of using IND in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other physiological processes. However, one limitation of using IND is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on IND. One area of interest is the use of IND in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. IND has been shown to have neuroprotective effects in animal models and may be useful in preventing or slowing the progression of these diseases. Another area of interest is the development of more potent and selective CB1 receptor antagonists, which may have improved efficacy and fewer side effects compared to IND. Additionally, further research is needed to fully understand the mechanisms underlying the effects of IND on the endocannabinoid system and its potential therapeutic applications.
科学的研究の応用
IND has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is the use of IND in the treatment of obesity. IND has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its efficacy in humans. IND has also been studied for its potential use in the treatment of addiction, particularly in the context of opioid addiction. IND has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals undergoing addiction treatment.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(2-methylbutyl)-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-4-17(3)16-22-20(25)21(24-12-10-23(5-2)11-13-24)14-18-8-6-7-9-19(18)15-21/h6-9,17H,4-5,10-16H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPJMDRGBTHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(=O)C1(CC2=CC=CC=C2C1)N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890953.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890954.png)
![ethyl 2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890955.png)
![ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890963.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890971.png)
![N-{4-[(6-methoxy-5-nitro-4-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3890977.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890983.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3890989.png)
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B3891001.png)

![1-[4-(2-methoxypyridin-3-yl)phenyl]-2-morpholin-4-ylethanol](/img/structure/B3891016.png)
![ethyl 2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891028.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891044.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891046.png)